2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is an indolizine derivative characterized by a bicyclic indolizine core substituted with:
- A 2-amino group at position 2.
- A carboxamide group (-CONH-) at position 1, linked to a 3,4-dimethylphenyl substituent.
- A thiophene-2-carbonyl moiety at position 3.
The 3,4-dimethylphenyl group enhances lipophilicity, and the thiophene-2-carbonyl unit introduces sulfur-mediated electronic effects.
Properties
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13-8-9-15(12-14(13)2)24-22(27)18-16-6-3-4-10-25(16)20(19(18)23)21(26)17-7-5-11-28-17/h3-12H,23H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKBMXYGZKNVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic
Biological Activity
2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 389.5 g/mol
- CAS Number : 898417-12-4
In Vitro Studies
Recent research has focused on evaluating the biological activities of related compounds through various assays. For instance:
- Antifungal Activity : A series of pyrazole derivatives were tested against phytopathogenic fungi. Compounds with structural similarities demonstrated moderate to excellent antifungal activities .
- Enzyme Inhibition : Studies on related indolizine compounds have shown potential for inhibiting enzymes like xanthine oxidase (XO), which could suggest a similar profile for our compound .
Case Studies
A notable case study involved the evaluation of a related thiophene-based compound that exhibited significant anti-inflammatory and antimicrobial properties. The study reported that these compounds disrupted bacterial cell membranes, leading to cell lysis, which could be a relevant mechanism for the indolizine derivative as well .
Data Table of Biological Activities
Discussion
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The structural features such as the indolizine core and thiophene moiety may contribute to its pharmacological profile.
Further research is warranted to elucidate the specific mechanisms by which this compound exerts its effects. In particular, detailed pharmacokinetic studies and in vivo assays will be essential in understanding its therapeutic potential.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs are compared below based on substituent modifications and theoretical implications:
Substituent Effects on Physicochemical Properties
4-Ethylphenyl: Ethyl provides moderate hydrophobicity, balancing solubility and bioavailability .
Acyl Substituents :
- Thiophene-2-carbonyl : The sulfur atom in thiophene enhances π-π interactions and may coordinate metal ions. Its moderate electron-withdrawing nature stabilizes the indolizine core .
- 3-Nitrobenzoyl : The nitro group is strongly electron-withdrawing, increasing reactivity and redox sensitivity. However, nitro groups are associated with toxicity risks .
Electronic and Steric Implications
- Electron-Donating vs. Chlorine and nitro groups lower HOMO energy, stabilizing the molecule but reducing nucleophilicity .
Steric Effects :
- 3,4-Dimethylphenyl introduces significant steric hindrance, which could impede binding in biological targets but enhance thermal stability in polymers.
- Smaller substituents (e.g., 4-ethylphenyl) allow greater conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
